Scandium-47

Theranostic radiopharmaceuticals Targeted radionuclide therapy Half-life optimization

Scandium-47 (⁴⁷Sc) is a reactor- or accelerator-produced radioisotope of scandium that decays via β⁻ emission to stable ⁴⁷Ti with a half-life of 3.35 days, accompanied by a 159 keV γ-ray suitable for SPECT imaging. As a medium-energy β⁻ emitter with a maximum β⁻ energy of 600 keV and an average β⁻ energy of 162 keV, ⁴⁷Sc occupies a specific niche between short-lived imaging isotopes and longer-lived therapeutic radionuclides.

Molecular Formula Sc
Molecular Weight 46.9524 g/mol
CAS No. 14391-96-9
Cat. No. B1211842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandium-47
CAS14391-96-9
Synonyms47Sc radioisotope
Sc-47 radioisotope
Scandium-47
Molecular FormulaSc
Molecular Weight46.9524 g/mol
Structural Identifiers
SMILES[Sc]
InChIInChI=1S/Sc/i1+2
InChIKeySIXSYDAISGFNSX-NJFSPNSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scandium-47 (CAS 14391-96-9) – A Theranostic Radionuclide with Quantitative Differentiation from Lutetium-177


Scandium-47 (⁴⁷Sc) is a reactor- or accelerator-produced radioisotope of scandium that decays via β⁻ emission to stable ⁴⁷Ti with a half-life of 3.35 days, accompanied by a 159 keV γ-ray suitable for SPECT imaging. As a medium-energy β⁻ emitter with a maximum β⁻ energy of 600 keV and an average β⁻ energy of 162 keV, ⁴⁷Sc occupies a specific niche between short-lived imaging isotopes and longer-lived therapeutic radionuclides [1]. Critically, ⁴⁷Sc forms a chemically identical theranostic pair with the positron-emitting isotopes ⁴³Sc and ⁴⁴Sc, enabling PET imaging and targeted radiotherapy using the same molecular targeting vector. This elemental matched-pair capability, combined with a high thermodynamic stability constant (logK = 27.0) for the clinically established DOTA chelator, distinguishes ⁴⁷Sc from the current clinical standard ¹⁷⁷Lu and positions it as a compelling alternative for targeted radionuclide therapy applications where shorter biological half-life matching and higher-fidelity SPECT imaging are required [2].

Why Scandium-47 Cannot Be Simply Replaced with Lutetium-177 or Other β⁻ Emitters – Quantitative Evidence of Structural, Kinetic, and Imaging Differentiation


While ⁴⁷Sc is often described as a 'chemical analog' of ¹⁷⁷Lu due to their shared Group 3 transition metal chemistry and affinity for DOTA-based chelators, this superficial similarity obscures several quantifiable performance differences that preclude direct substitution in radiopharmaceutical development and clinical protocols . The half-life of ⁴⁷Sc (3.35 days) is precisely half that of ¹⁷⁷Lu (6.7 days), a difference that translates to approximately two-fold faster decay kinetics and has been shown in vitro to reduce the initial radioactivity required to achieve equivalent cell viability endpoints [1]. Furthermore, the 159 keV γ emission of ⁴⁷Sc (68.1% abundance) provides demonstrably higher quality SPECT imaging than the 208 keV (11%) and 113 keV (6.4%) emissions of ¹⁷⁷Lu, enabling more accurate post-therapy dosimetry and treatment verification [2]. The high stability constant of the Sc-DOTA complex (logK = 27.0) exceeds that of Ga-DOTA and In-DOTA, ensuring that a higher fraction of the radionuclide remains chelated to the targeting vector in vivo, which directly impacts therapeutic index and off-target radiation exposure [3]. These three dimensions—kinetic, imaging, and chelation stability—form the quantitative basis for why ⁴⁷Sc must be evaluated as a distinct procurement item rather than a generic substitute for ¹⁷⁷Lu or other β⁻ emitters.

Scandium-47 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Lutetium-177 and Alternative β⁻ Emitters


Half-Life Differential: 47Sc (3.35 d) vs. 177Lu (6.7 d) – Reduced Initial Radioactivity Requirement and Enhanced Small Molecule Compatibility

The half-life of ⁴⁷Sc (3.35 days) is exactly half that of ¹⁷⁷Lu (6.7 days). This difference is not merely a convenience parameter; in vitro research has demonstrated that longer-lived isotopes require more initial radioactivity to achieve the same effect upon cell viability. Consequently, ⁴⁷Sc may permit lower administered activities while maintaining therapeutic efficacy. Additionally, the shorter half-life of ⁴⁷Sc aligns more closely with the biological half-lives of smaller targeting vectors such as small molecules and low molecular weight peptides, where the extended circulation time of ¹⁷⁷Lu can lead to suboptimal tumor-to-background ratios [1][2].

Theranostic radiopharmaceuticals Targeted radionuclide therapy Half-life optimization

True Theranostic Pair Capability: Chemically Identical 43/44Sc PET Imaging Partners vs. Cross-Element 68Ga/177Lu Pair

Unlike the clinically established ⁶⁸Ga (diagnostic) / ¹⁷⁷Lu (therapeutic) pair—which relies on two different elements with distinct coordination chemistries and in vivo behaviors—⁴⁷Sc can be paired with the positron emitters ⁴³Sc (T₁/₂ = 3.89 h) or ⁴⁴Sc (T₁/₂ = 3.97 h) to create a chemically identical theranostic pair [1]. This elemental matching ensures identical biodistribution, pharmacokinetics, and receptor binding affinity between the diagnostic and therapeutic agents, eliminating the pharmacokinetic discrepancies inherent in cross-element pairs. Studies have confirmed that Sc-DOTATATE and Lu-DOTATATE exhibit nearly identical lipophilicity, suggesting similar receptor affinity; however, the Sc-based diagnostic agent provides a chemically faithful prediction of the therapeutic agent's behavior, which is not guaranteed for Ga/Lu pairs [2].

Theranostics Matched-pair radionuclides Personalized dosimetry

Chelation Stability: Sc-DOTA Complex (logK = 27.0) vs. Ga-DOTA and In-DOTA – Higher Thermodynamic Stability Ensuring In Vivo Complex Integrity

The thermodynamic stability constant (logK) of the Sc(III)-DOTA complex has been experimentally determined to be 27.0. This value is comparable to the stability constants for Y³⁺ and the heaviest lanthanides (including Lu³⁺), but is substantially higher than the corresponding values for In³⁺ (logK ≈ 23.9) and Ga³⁺ (logK ≈ 21.3) [1]. This high stability constant translates directly to greater in vivo kinetic inertness, reducing the likelihood of transchelation to serum proteins such as transferrin and thereby minimizing off-target radiation dose to non-target organs. Studies have demonstrated that Sc-DOTA complexes remain stable over several days in the presence of hydroxyapatite and rat serum, confirming their suitability for therapeutic applications where prolonged circulation is required [2].

Bifunctional chelators Radiometal complex stability DOTA derivatives

SPECT Imaging Quality: 47Sc 159 keV γ-Ray (68.1% Abundance) vs. 177Lu 208 keV γ-Ray (11% Abundance)

The primary γ emission of ⁴⁷Sc occurs at 159 keV with an abundance of 68.1%, which is within the optimal energy range for clinical SPECT cameras (typically 100-200 keV) and provides high counting statistics for image reconstruction. In contrast, the principal γ emissions of ¹⁷⁷Lu are at 208 keV (11% abundance) and 113 keV (6.4% abundance), resulting in significantly lower detected photon flux per unit of administered activity [1]. This difference enables higher quality SPECT imaging with ⁴⁷Sc than can be achieved using ¹⁷⁷Lu, facilitating more accurate post-therapy dosimetry verification and treatment response assessment [2]. The 159 keV emission of ⁴⁷Sc is also well-separated from the X-ray region, reducing scatter and improving quantitative accuracy.

SPECT imaging Post-therapy dosimetry Image quantification

Preclinical Absorbed Dose to Minimal Residual Disease: 47Sc (14.8 Gy) vs. 67Cu (24.1 Gy) vs. 161Tb (44.5 Gy) in 100-μm Sphere Model

In a comparative dosimetry study simulating absorbed dose to minimal residual disease (modeled as 100-μm diameter spheres), ⁴⁷Sc delivered an absorbed dose of 14.8 Gy per unit of cumulated activity. This value represents an intermediate dosimetric profile compared to ⁶⁷Cu (24.1 Gy) and ¹⁶¹Tb (44.5 Gy) in the same model system [1]. The lower absorbed dose from ⁴⁷Sc relative to ¹⁶¹Tb is primarily attributable to the absence of Auger and conversion electron contributions, which account for 71% of the ¹⁶¹Tb dose. This intermediate dosimetry positions ⁴⁷Sc as a favorable choice when a balance between tumor cell kill and sparing of adjacent normal tissue is required, particularly for tumors where the β⁻ range must be precisely matched to lesion size [2].

Microdosimetry Minimal residual disease Monte Carlo simulation

Preclinical Therapeutic Efficacy: 47Sc-DTPA-Cetuximab Demonstrated Increased Cell Death vs. Cetuximab Alone in EGFR-Overexpressing NSCLC

In a preclinical study evaluating EGFR-targeted radioimmunotherapy, ⁴⁷Sc was conjugated to cetuximab using the bifunctional chelator DTPA. The resulting ⁴⁷Sc-DTPA-cetuximab conjugate demonstrated increased therapeutic efficacy relative to cetuximab alone in EGFR-overexpressing NSCLC cell lines. The mechanism of action involved targeting EGFR and inducing DNA damage responses as a direct result of β⁻ irradiation emitted from the conjugated ⁴⁷Sc. Furthermore, activation of the tumor suppressor RUNX3 significantly enhanced the therapeutic efficacy of ⁴⁷Sc-DTPA-cetuximab by modulating DNA damage and repair processes [1]. This study provides direct evidence that the conjugation of ⁴⁷Sc to a tumor-targeting monoclonal antibody confers a measurable therapeutic advantage over the unconjugated antibody alone.

Radioimmunotherapy EGFR-targeted therapy Non-small cell lung cancer

Optimal Research and Industrial Application Scenarios for Scandium-47 Based on Quantified Differentiation Evidence


Development of DOTA-Based Radiopharmaceuticals Requiring High In Vivo Complex Stability

The Sc-DOTA complex stability constant (logK = 27.0) exceeds that of Ga-DOTA by approximately 5.7 log units and In-DOTA by approximately 3.1 log units. This thermodynamic advantage makes ⁴⁷Sc the radionuclide of choice for DOTA-conjugated biomolecules where prolonged circulation times (e.g., monoclonal antibodies with biological half-lives of days) necessitate exceptional kinetic inertness to prevent transchelation and off-target radiation dose [1]. Research programs developing next-generation DOTA-based radiopharmaceuticals should prioritize ⁴⁷Sc procurement when minimizing free radionuclide accumulation in non-target organs is a critical success parameter.

Theranostic Platforms Requiring Chemically Identical Diagnostic and Therapeutic Agents

For research programs aiming to implement true theranostic workflows—where the diagnostic PET scan accurately predicts the biodistribution and dosimetry of the subsequent therapeutic dose—the ⁴³/⁴⁴Sc (diagnostic) / ⁴⁷Sc (therapeutic) pair offers a chemically identical solution that the ⁶⁸Ga/¹⁷⁷Lu pair cannot match. The elemental identity of the Sc isotopes ensures identical coordination chemistry, receptor binding kinetics, and metabolic fate, eliminating the pharmacokinetic discrepancies that introduce uncertainty into cross-element dosimetry predictions . Procurement of ⁴⁷Sc should be prioritized for clinical translation programs where regulatory approval pathways favor matched-element theranostic pairs.

SPECT-Based Post-Therapy Dosimetry Verification and Treatment Response Assessment

The 159 keV γ emission of ⁴⁷Sc (68.1% abundance) provides approximately 6.2-fold higher photon flux per decay than the principal 208 keV emission of ¹⁷⁷Lu (11% abundance), enabling higher quality SPECT imaging for post-therapy dosimetry verification [2]. This imaging advantage is particularly significant for quantifying uptake in small tumor volumes or lesions adjacent to high-background organs, where photon statistics are often limiting. Research studies that require accurate post-therapy dosimetry for correlating absorbed dose with tumor response should procure ⁴⁷Sc over ¹⁷⁷Lu when SPECT is the planned imaging modality.

Targeted Radiotherapy of Small Molecule or Peptide-Based Vectors with Rapid Pharmacokinetics

The 3.35-day half-life of ⁴⁷Sc is 50% shorter than that of ¹⁷⁷Lu (6.7 days), aligning more closely with the biological clearance half-lives of small molecules and low molecular weight peptides. In vitro studies have demonstrated that longer-lived isotopes require more initial radioactivity to achieve equivalent cell viability effects, suggesting that ⁴⁷Sc may permit lower administered activities for vectors with rapid tumor uptake and systemic clearance [3]. Procurement of ⁴⁷Sc is specifically recommended for radiopharmaceutical development programs targeting small tumor-seeking vectors (e.g., PSMA inhibitors, somatostatin analogs, affibody molecules) where minimizing total patient radiation exposure is a design objective.

Technical Documentation Hub

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